Myrtucommulone B
Übersicht
Beschreibung
Myrtucommulone B is a polyprenylated acylphloroglucinol, a naturally occurring substance typically extracted from Myrtus communis (Myrtaceae) . It has been found to possess a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .
Synthesis Analysis
The asymmetric total syntheses of myrtucommuacetalone B, which is structurally related to Myrtucommulone B, have been described in the literature . The syntheses proceed in only 5–7 steps from the readily available compound 11, without the need for protecting groups . Key features of the syntheses include a unique organocatalytic asymmetric Friedel Crafts-type – Michael addition with high enantioselectivity and a broad substrate scope, a novel Michael-ketalization-annulation cascade reaction, and an oxidative [3 + 2] cycloaddition .
Molecular Structure Analysis
Myrtucommulone B consists of a synthetically challenging and unprecedented bridged furochromene moiety with a fascinating polycyclic ketal skeleton and a 2-oxabicyclo[3.3.1]nonane scaffold . It has been shown that natural myrtucommulone A is a mixture of three stereoisomers, a racemate, and a meso form in a 1:1 ratio c.a., while myrtucommulone B and nor-semimyrtucommulone are both racemates .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of myrtucommuacetalone B include an organocatalytic asymmetric Friedel Crafts-type – Michael addition, a novel Michael-ketalization-annulation cascade reaction, and an oxidative [3 + 2] cycloaddition .
Physical And Chemical Properties Analysis
Myrtucommulone B has an empirical formula of C24H30O6 and a molecular weight of 414.49 . It is a solid at room temperature and is typically stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Cells
Myrtucommulone-A, a compound related to Myrtucommulone B, has been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways. This compound increases the expression of apoptotic genes, indicating its potential as a therapeutic agent in cancer treatment (Izgi et al., 2015).
Stereoisomeric Synthesis
Research on Myrtucommulone A and B highlights the importance of their stereoselective synthesis for pharmaceutical applications, particularly in treating pain, inflammation, and cancer. These compounds have been successfully synthesized with high enantiomeric excess, demonstrating their potential in the pharmaceutical industry (Charpentier & Jauch, 2017).
Anti-Inflammatory Potential
Myrtucommulone and semimyrtucommulone, structurally related to Myrtucommulone B, have been found to suppress eicosanoid biosynthesis, indicating their potential as anti-inflammatory compounds. They also inhibit cyclooxygenase-1 and 5-lipoxygenase, suggesting therapeutic uses in treating inflammation-related diseases (Feisst et al., 2005).
Anti-proliferative Effects on Cancer Cells
A study on myrtucommulones A and D, produced by Neofusicoccum australe, revealed anti-proliferative effects on human prostatic cancer cell lines. This suggests the potential use of Myrtucommulone B in pharmaceutical applications targeting cancer (Nicoletti et al., 2014).
In Vivo Anti-Inflammatory Effects
Myrtucommulone has demonstrated potent anti-inflammatory effects in vivo, including reducing paw edema and pleurisy in mice. This underscores its potential as a novel approach for managing acute inflammation (Rossi et al., 2009).
Wirkmechanismus
The exact mechanism of action of Myrtucommulone B is not clearly defined in the literature. However, it has been suggested that it possesses a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .
Zukünftige Richtungen
The potential of Myrtucommulone B for drug development is currently being explored due to its range of biological activities . Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical settings.
Eigenschaften
IUPAC Name |
6,8-dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-10(2)14-15-12(25)9-13(26)16(18(27)11(3)4)19(15)30-21-17(14)20(28)23(5,6)22(29)24(21,7)8/h9-11,14,25-26H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAUOXWJIWVPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(C(=C(C=C2O)O)C(=O)C(C)C)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432426 | |
Record name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-(propan-2-yl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myrtucommulone B | |
CAS RN |
54247-23-3 | |
Record name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-(propan-2-yl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main biological activity of Myrtucommulone B and from what plant is it derived?
A1: Myrtucommulone B is a natural product derived from the leaves of the myrtle plant ( Myrtus communis L.) [, ]. It has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism [].
Q2: How does Myrtucommulone B compare in terms of α-glucosidase inhibition to currently used drugs?
A2: Research has shown that Myrtucommulone B exhibits stronger α-glucosidase inhibitory activity than acarbose and deoxynojirimycin, two clinically used α-glucosidase inhibitors []. This suggests its potential as a therapeutic agent for managing conditions like type 2 diabetes, where regulating blood sugar levels is crucial.
Q3: Besides α-glucosidase inhibition, are there any other potential applications for Myrtucommulone B?
A3: Yes, research suggests that extracts of myrtle containing Myrtucommulone B may hold promise in treating skin conditions like psoriasis and other keratinization disorders []. This points towards a potential topical application of the compound.
Q4: Has the antibacterial activity of Myrtucommulone B been investigated?
A4: While Myrtucommulone B itself hasn't been extensively studied for its antibacterial properties, a closely related compound, Myrtucommulone-A, isolated from the same plant, has shown significant antibacterial activity against Gram-positive bacteria []. This finding suggests that Myrtucommulone B might also possess antibacterial properties, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.